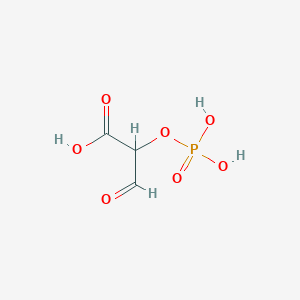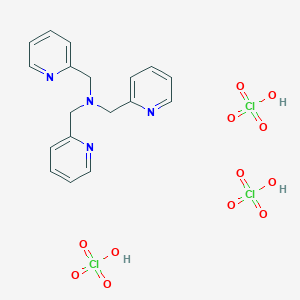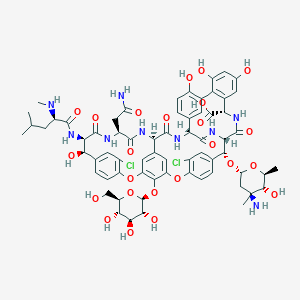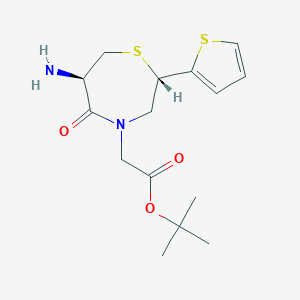![molecular formula C14H11F3N4O B040397 4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 115931-11-8](/img/structure/B40397.png)
4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Übersicht
Beschreibung
4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide represents a class of compounds with notable chemical and potential biological significance. Its structural features suggest a wide range of chemical reactivities and interactions, making it a candidate for various scientific investigations.
Synthesis Analysis
The synthesis of this compound typically involves condensation reactions, starting from precursors like ethyl 5-amino-1H-pyrazole-4-carboxylate, followed by cyclization with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, and saponification processes to introduce the desired functional groups (Liu et al., 2016).
Molecular Structure Analysis
The crystal structure of this compound has been determined, revealing its molecular configurations and the spatial arrangement of atoms. Such structural elucidations are essential for understanding the compound's reactivity and interaction with biological targets (Liu et al., 2016).
Chemical Reactions and Properties
This compound is involved in various chemical reactions, highlighting its versatility and reactivity. For instance, it can undergo regioselective synthesis processes to produce 1- and 4-substituted derivatives, demonstrating its utility in organic synthesis (Drev et al., 2014).
Wissenschaftliche Forschungsanwendungen
1. Application as CDK2 Inhibitors in Cancer Treatment
- Summary of Application: This compound is used as a CDK2 inhibitor, which is a target for cancer treatment. It is designed to selectively target tumor cells .
- Methods of Application: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were synthesized as novel CDK2 targeting compounds .
- Results or Outcomes: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
2. Anti-inflammatory Applications
- Summary of Application: Pyrimidines, including this compound, display a range of pharmacological effects including anti-inflammatory .
- Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
3. Antidepressant, Antipsychotic, Antihistamine, Anti-fungal, Anticancer, Antioxidant Applications
- Summary of Application: This compound is found in a wide variety of promising drugs pertaining to diversified therapeutic applications .
- Methods of Application: The specific methods of application for these uses are not detailed in the source .
- Results or Outcomes: The specific results or outcomes for these uses are not detailed in the source .
4. Antidepressant, Antipsychotic, Antihistamine, Anti-fungal, Anticancer, Antioxidant Applications
- Summary of Application: This compound is found in a wide variety of promising drugs pertaining to diversified therapeutic applications .
- Methods of Application: The specific methods of application for these uses are not detailed in the source .
- Results or Outcomes: The specific results or outcomes for these uses are not detailed in the source .
5. Antitumor Applications
- Summary of Application: Analogues of pyrazolo[1,5-a]pyrimidine, including this compound, were found to have antitumor activities .
- Methods of Application: The specific methods of application for these uses are not detailed in the source .
- Results or Outcomes: The specific results or outcomes for these uses are not detailed in the source .
6. Antimicrobial, Antidiabetic, Anti-Alzheimer’s Disease, Anti-inflammatory, and Antioxidant Applications
- Summary of Application: The pyrazolopyrimidine moiety, which includes this compound, is used in the design of many pharmaceutical compounds that have a variety of medicinal applications .
- Methods of Application: The specific methods of application for these uses are not detailed in the source .
- Results or Outcomes: The specific results or outcomes for these uses are not detailed in the source .
4. Anticancer Activity
- Summary of Application: Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis .
- Methods of Application: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .
- Results or Outcomes: This review emphasizes advances over the last decades in pyrimidine containing hybrids with in vitro anticancer potential and its correlation with the SAR .
5. Antifungal and Antibacterial Applications
- Summary of Application: Analogues of pyrazolo[1,5-a]pyrimidine were found to have a number of biological activities, such as antifungal and antibacterial .
- Methods of Application: The specific methods of application for these uses are not detailed in the source .
- Results or Outcomes: The specific results or outcomes for these uses are not detailed in the source .
6. Anti-Alzheimer’s Disease Applications
- Summary of Application: The pyrazolopyrimidine moiety, which includes this compound, is used in the design of many pharmaceutical compounds that have a variety of medicinal applications including anti-Alzheimer’s disease .
- Methods of Application: The specific methods of application for these uses are not detailed in the source .
- Results or Outcomes: The specific results or outcomes for these uses are not detailed in the source .
Eigenschaften
IUPAC Name |
7-[3-(trifluoromethyl)phenyl]-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O/c15-14(16,17)9-3-1-2-8(6-9)11-4-5-19-13-10(12(18)22)7-20-21(11)13/h1-4,6-7,19H,5H2,(H2,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFGNDBDCDFDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(N2C(=C(C=N2)C(=O)N)N1)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420676 | |
| Record name | 7-[3-(Trifluoromethyl)phenyl]-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
CAS RN |
115931-11-8 | |
| Record name | 7-[3-(Trifluoromethyl)phenyl]-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)








![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)
![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)
![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)
